Febrifugine
Overview
Description
Febrifugine is a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga, but also found in the garden plant Hydrangea . It has antimalarial properties and the synthetic halogenated derivative halofuginone is used in veterinary medicine as a coccidiostat .
Synthesis Analysis
Chemical synthesis of febrifugine and its analogues has been a subject of research . The synthesis process involves the use of 3-hydroxypiperidine, anti-angiogenic, anti-fibrotic, and anti-protozoal agents . The synthetic derivatives of febrifugine have been used against malaria, cancer, fibrosis, and inflammatory diseases .Molecular Structure Analysis
Febrifugine’s molecular structure has been analyzed using structure-based virtual screening and molecular dynamics (MD) base approaches . These approaches have been used to generate potential antimalarial compounds against plasmepsin II and prolyl-tRNA synthetase of Plasmodium .Chemical Reactions Analysis
Febrifugine undergoes various chemical reactions during its synthesis . The chemical properties of quinazolinones, including their chemical reactions and different methods for their preparation, have been highlighted .Physical And Chemical Properties Analysis
Febrifugine has a molecular weight of 301.34 g/mol . Its molecular formula is C16H19N3O3 .Scientific Research Applications
Antimalarial Activities
Febrifugine and its derivatives, such as halofuginone, have shown potent antimalarial activity. Studies have synthesized febrifugine derivatives to enhance antimalarial efficacy while reducing toxicity. The modification of the quinazoline ring, linker, or piperidine ring in febrifugine has led to compounds with significant in vitro and in vivo antimalarial activities, suggesting their potential as novel antimalarial drugs (Kikuchi et al., 2006), (Jiang et al., 2005).
Cancer and Fibrosis
Halofuginone, a derivative of febrifugine, inhibits the development of Th17-driven autoimmunity and has been studied for its potential in treating cancer and fibrosis. The inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) by halofuginone elucidates the molecular mechanism behind its broad bioactivities, highlighting the amino acid response (AAR) pathway as an important drug target (Keller et al., 2011).
Inflammatory Diseases
Febrifugine derivatives have been investigated for their role in treating inflammatory diseases through the modulation of the immune response. The mechanistic insights into how these compounds interact with human tRNA synthetase and their subsequent effects on cellular pathways offer promising avenues for developing treatments for autoimmune conditions (Herman et al., 2015).
Drug Development and Synthesis
The synthesis and evaluation of febrifugine analogues have been central to developing safer and more effective antimalarial agents. Reducing the tendency to form toxic intermediates and metabolites has been a key focus, resulting in compounds with lower toxicity and potentially wider therapeutic windows for treating malaria and possibly other diseases (Zhu et al., 2009).
Therapeutic Properties Beyond Malaria
Febrifugine's analogs have been studied for their therapeutic properties beyond malaria treatment. Research into the structure-activity relationships of these compounds has opened doors to potential applications in controlling cancer and fibrotic diseases, showcasing the versatile therapeutic potential of febrifugine derivatives (Ningthoujam et al., 2015).
Future Directions
properties
IUPAC Name |
3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHWDSCPKXMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-Hydroxypiperidin-2-yl)-2-oxopropyl)quinazolin-4(3H)-one | |
CAS RN |
64045-99-4, 24159-07-7 | |
Record name | gamma-Dichroine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064045994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Febrifugine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24159-07-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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